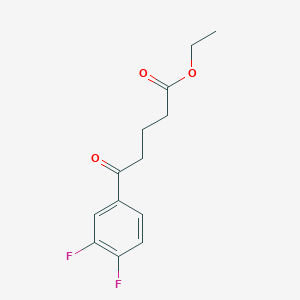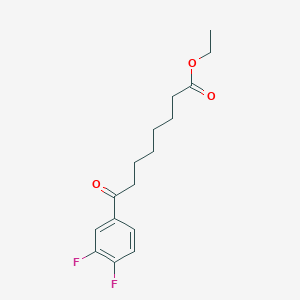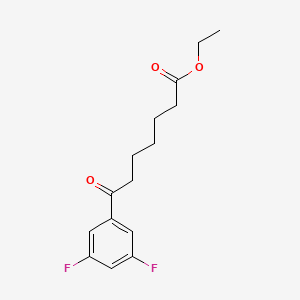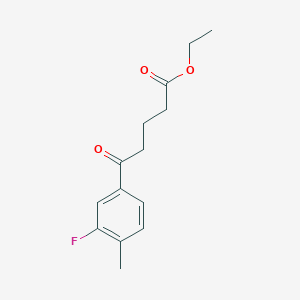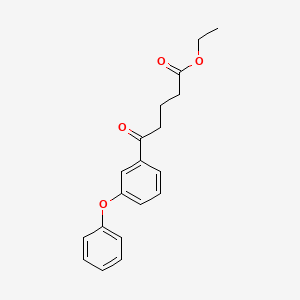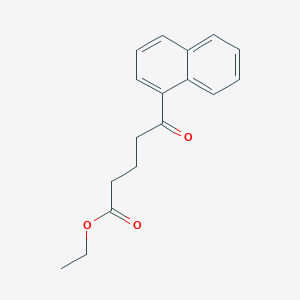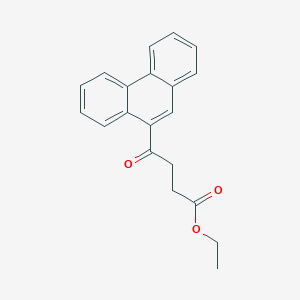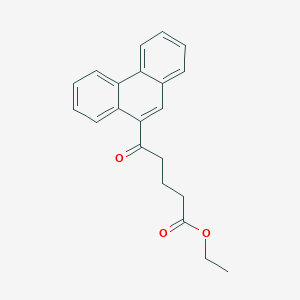
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of this class of compounds. This includes hydrolysis under both acidic and basic conditions, reactions with Grignard reagents, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of functional groups it contains, and its overall size . For example, esters generally have higher boiling points than similar-sized alkanes or ethers due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate is related to compounds used in the synthesis of pharmaceuticals for the treatment of disorders like cancer. For example, a related compound, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was designed for treating hyperproliferative and inflammatory disorders and cancer (A. Kucerovy et al., 1997).
In organic chemistry, derivatives of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate have been utilized as chiral auxiliaries. This includes 1-(2,5-dimethoxyphenyl)ethylamine, which was effective for diastereoselective alkylation of its aldimines (Takehiro Kohara et al., 1999).
Pharmaceutical Research
- Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate and its related compounds have been explored for their potential in pharmaceutical applications. For instance, compounds like Ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate have been analyzed for their crystal structures, which is crucial for understanding their pharmacological properties (A. Ramazani et al., 2019).
Cancer Research
- Related compounds to Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate have been studied for their role in overcoming drug resistance in cancer treatments. For example, Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate showed potential in mitigating drug resistance in leukemia cells (S. Das et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-10-11(18-2)8-9-14(12)19-3/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQMKPNWHJCBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645817 |
Source


|
| Record name | Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate | |
CAS RN |
898758-29-7 |
Source


|
| Record name | Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

